1,5-Dibromo-2-ethoxy-3-fluoro-4-methylbenzene
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Overview
Description
1,5-Dibromo-2-ethoxy-3-fluoro-4-methylbenzene is an organic compound with the molecular formula C9H9Br2FO It is a derivative of benzene, characterized by the presence of bromine, ethoxy, fluoro, and methyl substituents on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dibromo-2-ethoxy-3-fluoro-4-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2-ethoxy-3-fluoro-4-methylbenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction conditions usually include a solvent like acetic acid and a controlled temperature to ensure selective bromination at the desired positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques such as recrystallization and chromatography ensures the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
1,5-Dibromo-2-ethoxy-3-fluoro-4-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups like bromine and fluorine.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki or Stille coupling to form more complex aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield ethoxy-substituted derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1,5-Dibromo-2-ethoxy-3-fluoro-4-methylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique substituents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,5-Dibromo-2-ethoxy-3-fluoro-4-methylbenzene involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms can participate in halogen bonding, while the ethoxy and methyl groups can influence the compound’s lipophilicity and binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
1,5-Dibromo-3-fluoro-2-methoxy-4-methylbenzene: Similar in structure but with a methoxy group instead of an ethoxy group.
1,3-Dibromo-5-fluorobenzene: Lacks the ethoxy and methyl substituents, making it less complex.
Uniqueness
1,5-Dibromo-2-ethoxy-3-fluoro-4-methylbenzene is unique due to the combination of its substituents, which confer distinct chemical and physical properties. The presence of both bromine and fluorine atoms enhances its reactivity in substitution and coupling reactions, while the ethoxy and methyl groups provide additional sites for functionalization.
Properties
Molecular Formula |
C9H9Br2FO |
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Molecular Weight |
311.97 g/mol |
IUPAC Name |
1,5-dibromo-2-ethoxy-3-fluoro-4-methylbenzene |
InChI |
InChI=1S/C9H9Br2FO/c1-3-13-9-7(11)4-6(10)5(2)8(9)12/h4H,3H2,1-2H3 |
InChI Key |
OEQCXALYNVDVCY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C(=C1F)C)Br)Br |
Origin of Product |
United States |
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